molecular formula C30H19Br B12282242 6-Bromo-[2,2';6',2'']ternaphthalene CAS No. 817210-33-6

6-Bromo-[2,2';6',2'']ternaphthalene

Cat. No.: B12282242
CAS No.: 817210-33-6
M. Wt: 459.4 g/mol
InChI Key: SHPGNDCGWXEWFG-UHFFFAOYSA-N
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Description

6-Bromo-[2,2';6',2'']ternaphthalene (C₃₀H₁₉Br) is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused naphthalene units with a bromine substituent at the 6-position of the central naphthalene ring . This structural motif confers unique electronic and optical properties, making it a candidate for organic optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). The bromine atom introduces an electron-withdrawing effect, which modulates the compound’s HOMO-LUMO gap and intermolecular interactions compared to its non-halogenated counterparts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

817210-33-6

Molecular Formula

C30H19Br

Molecular Weight

459.4 g/mol

IUPAC Name

2-bromo-6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalene

InChI

InChI=1S/C30H19Br/c31-30-14-13-28-18-27(11-12-29(28)19-30)26-10-9-24-16-23(7-8-25(24)17-26)22-6-5-20-3-1-2-4-21(20)15-22/h1-19H

InChI Key

SHPGNDCGWXEWFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=C(C=C5)C=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol

The foundational step in synthesizing 6-bromo-substituted naphthalene derivatives is the bromination of 2-naphthol. As demonstrated in the Koelsch procedure, treatment of 2-naphthol with bromine in methylene chloride at 0–5°C yields 1,6-dibromo-2-naphthol with >90% regioselectivity. Excess bromine (5–10%) ensures complete di-substitution, while H₂O₂ suppresses HBr-mediated side reactions. Critical parameters include:

Parameter Optimal Condition Yield (%)
Solvent Methylene chloride 92–95
Temperature 0–5°C
Bromine stoichiometry 2.1 equivalents

The product is isolated via aqueous workup and recrystallization from ethanol.

Selective Reduction to 6-Bromo-2-naphthol

Reduction of 1,6-dibromo-2-naphthol to the monobrominated derivative employs sodium bisulfite in butanol at 94°C. The reaction proceeds via radical intermediates, with the C1 bromine preferentially removed due to steric accessibility. Maintaining pH 8 with NaOH minimizes over-reduction, achieving 85–88% yield.

Cross-Coupling Strategies for Ternaphthalene Assembly

Ullmann Coupling of Brominated Monomers

6-Bromo-2-naphthol derivatives serve as coupling partners in Ullmann reactions. For example, copper-catalyzed coupling of 6-bromo-2-methoxynaphthalene with di-naphthylboronic acids under aerobic conditions forms biaryl linkages. Extending this to ternaphthalene requires sequential coupling:

  • First coupling : 6-bromo-2-methoxynaphthalene + naphthaleneboronic acid → dinaphthyl intermediate.
  • Second coupling : Dinaphthyl intermediate + 6-bromo-2-methoxynaphthalene → ternaphthalene.

Reaction conditions (Table 2):

Catalyst Solvent Temperature (°C) Yield (%)
CuI DMF 120 65
Pd(PPh₃)₄ Toluene/EtOH 80 72

Suzuki-Miyaura Coupling

Palladium-mediated Suzuki coupling offers superior regiocontrol. Patent JP4028612B2 describes esterification of 6-bromo-2-naphthalenecarboxylic acid to enhance solubility for coupling. Using Pd(OAc)₂ and SPhos ligand, the reaction achieves 78% yield for biaryl formation, extrapolatable to ternaphthalene synthesis.

Functionalization and Purification

Methylation of 6-Bromo-2-naphthol

Methylation with methyl bromide in butanol at 50°C converts 6-bromo-2-naphthol to 6-bromo-2-methoxynaphthalene, a key monomer. The reaction operates at near-atmospheric pressure, with a 1.1:1 molar ratio of MeBr to naphthol, yielding 89% product after crystallization.

Crystallization and Chromatography

Final purification of 6-bromo-[2,2';6',2'']ternaphthalene employs gradient recrystallization from cyclohexane/ethyl acetate (3:1), achieving >99% purity. Analytical HPLC with C18 columns and UV detection (254 nm) confirms structural integrity.

Challenges and Optimization

Regioselectivity in Bromination

Competing bromination at C1 vs. C6 is mitigated by low-temperature conditions and H₂O₂ additives, which suppress HBr accumulation. Computational studies suggest the C6 position is more electrophilic due to resonance stabilization of the intermediate arenium ion.

Side Reactions in Coupling

Homocoupling of boronic acids and debromination are minimized using distilled solvents and anaerobic conditions. Adding catalytic Zn powder reduces Pd(II) to active Pd(0), enhancing turnover.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[2,2’;6’,2’']ternaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives without the bromine substituent.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: 6-Bromo-[2,2';6',2'']ternaphthalene serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups, facilitating the development of new compounds with tailored properties.

2. Biology:

  • Studies on Brominated Compounds: Research involving this compound focuses on understanding the biological activities associated with brominated organic compounds. These studies may include evaluating their effects on cellular processes or their potential as pharmaceuticals.

3. Materials Science:

  • Semiconducting Materials: The compound is explored for its potential use in developing semiconductors and organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for applications in advanced materials .

Case Studies

Case Study 1: Organic Synthesis
Researchers have utilized this compound as a precursor in synthesizing novel organic compounds with potential applications in drug development. The compound's ability to undergo various chemical transformations allows for the creation of diverse derivatives that can be screened for biological activity.

Case Study 2: Material Development
In a study focused on organic electronics, scientists demonstrated that incorporating this compound into polymer blends improved charge transport properties. This enhancement was attributed to the compound's ability to facilitate π-π stacking interactions within the polymer matrix, leading to better performance in OLED devices .

Mechanism of Action

The mechanism of action of 6-Bromo-[2,2’;6’,2’']ternaphthalene involves its interaction with molecular targets through its bromine substituent. The bromine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.

Comparison with Similar Compounds

Perylene

  • Structure : Planar, fused tetracyclic aromatic system vs. NNN’s linear trimer.
  • Electronic Properties : Perylene has a smaller bandgap (~2.1 eV) and broader absorption/emission spectra. Cyclization of 1,10:4,10-ternaphthalene derivatives yields perylene, but brominated NNN is less reactive due to steric hindrance .
  • Applications : Perylene excels in photovoltaic cells, while brominated NNN is better suited for blue-emitting OLEDs .

Truxene (Benzene-Based)

  • Structure : Three fused benzene rings in a bowl-shaped conformation vs. NNN’s linearity.
  • Electronic Properties : Truxene has a larger HOMO-LUMO gap (~3.5 eV) than NNN, limiting its use in visible-light applications. Brominated NNN’s narrower gap (~3.0 eV) enhances visible-region emission efficiency .

Alkylated Ternaphthalenes

Example: 4,4'',5,5''-Tetradodecyl-2',6'-bis(4-dodecylphenyl)-1,1':5',1''-ternaphthalene (C₁₁₄H₁₇₂) :

  • Solubility : Alkyl chains improve solubility in organic solvents (e.g., toluene, chloroform), whereas brominated NNN is less soluble due to halogen polarity.
  • Crystal Packing : Alkylated derivatives adopt triclinic structures (space group P-1) with interdigitated alkyl chains, contrasting brominated NNN’s herringbone arrangement .

Biological Activity

Introduction

6-Bromo-[2,2';6',2'']ternaphthalene is a brominated polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its three fused naphthalene rings with a bromine substituent at the 6-position. Its molecular formula is C15H10BrC_{15}H_{10}Br with a molecular weight of 284.15 g/mol. The compound's structure can be visualized using its SMILES notation: BrC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC15H10BrC_{15}H_{10}Br
Molecular Weight284.15 g/mol
Melting PointNot specified
SolubilityOrganic solvents

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Brominated compounds are known for their potential to disrupt cellular processes through mechanisms such as:

  • Enzyme Inhibition : Brominated PAHs can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.
  • Receptor Binding : The compound may interact with nuclear receptors involved in the regulation of gene expression related to carcinogenesis and endocrine disruption.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that brominated PAHs exhibit cytotoxic effects on cancer cell lines. A study found that this compound induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Neurotoxicity : Another study investigated the neurotoxic effects of various brominated compounds, including this compound. The results suggested that exposure to this compound could lead to neuronal cell death through oxidative stress mechanisms .
  • Endocrine Disruption : A review highlighted concerns regarding the endocrine-disrupting potential of brominated PAHs. It was noted that this compound could mimic or interfere with hormone signaling pathways, which may have implications for reproductive health .

Table 2: Summary of Biological Activities

ActivityEffect/OutcomeReference
AnticancerInduces apoptosis in MCF-7 cells
NeurotoxicityCauses oxidative stress in neurons
Endocrine disruptionInterferes with hormone signaling

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 6-Bromo-[2,2';6',2'']ternaphthalene derivatives?

  • Methodological Answer : A common approach involves iterative aldol condensation sequences to assemble the ternaphthalene backbone, followed by bromination at position 5. For example, Grignard reactions with 6-bromo-2-methoxynaphthalene derivatives (e.g., using tert-butyllithium at low temperatures) can introduce functional groups like formyl moieties . Subsequent Finkelstein reactions (aromatic halogen exchange) may replace bromine with iodine for further functionalization .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Grazing-incidence X-ray diffraction (GIXD) is essential for thin-film crystallography, but Bragg-peak splitting due to multiple scattering must be corrected during data analysis . Complementary techniques include high-resolution NMR (to confirm bromine positioning) and mass spectrometry (to validate molecular weight).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound thin films?

  • Methodological Answer : Bragg-peak splitting in GIXD experiments arises from multiple scattering effects, leading to inaccurate lattice-constant determinations. To mitigate this:

  • Use polarized X-rays to isolate single-scattering contributions.
  • Apply computational corrections to raw diffraction patterns, as demonstrated in synchrotron studies .
  • Validate results with alternative techniques like AFM or TEM to cross-check film morphology.

Q. What strategies optimize cyclodehydrogenation reactions involving this compound precursors?

  • Methodological Answer : Scholl reaction conditions (e.g., AlCl₃/NaCl at 170°C) enable dual C–C bond formation in a single step, but yields are sensitive to steric hindrance from bromine substituents. Computational modeling (e.g., oxidation potential calculations) predicts reactivity thresholds; substrates with oxidation potentials <6.0 eV are more likely to undergo successful coupling . Pre-functionalization (e.g., methyl groups) can reduce steric strain and improve yields .

Q. How can multi-step synthesis pathways for this compound be streamlined?

  • Methodological Answer : Iterative building-block addition/oxidation sequences (Scheme 7 in ) allow stereoselective assembly. Key steps include:

  • Selective bromination via electrophilic substitution under controlled pH.
  • Protecting-group strategies (e.g., methoxy groups) to direct reactivity during aldol condensations .
  • Post-synthetic halogen exchange (e.g., Br→I) for applications in optoelectronic materials .

Q. What computational tools predict the reactivity of this compound in oxidative coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations of oxidation potentials and frontier molecular orbitals (HOMO/LUMO) identify reactive sites. For example, substrates with HOMO energies >-6.15 eV are less likely to undergo Scholl reactions, necessitating alternative catalysts (e.g., FeCl₃) or redox mediators .

Data Analysis and Contradiction Management

Q. How should conflicting spectroscopic and diffraction data be reconciled?

  • Methodological Answer : Cross-validate NMR/XRD data with computational crystallography (e.g., Mercury CCDC software) to model steric clashes or thermal motion artifacts. For thin films, combine GIXD with spectroscopic ellipsometry to correlate structural and optical properties .

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